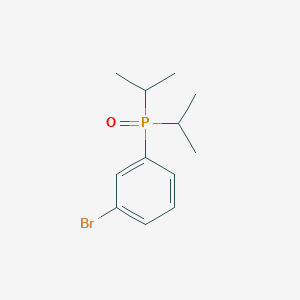

(3-Bromophenyl)diisopropylphosphine Oxide

Description

Properties

Molecular Formula |

C12H18BrOP |

|---|---|

Molecular Weight |

289.15 g/mol |

IUPAC Name |

1-bromo-3-di(propan-2-yl)phosphorylbenzene |

InChI |

InChI=1S/C12H18BrOP/c1-9(2)15(14,10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3 |

InChI Key |

UQIRLPLBSFADPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(=O)(C1=CC(=CC=C1)Br)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Chlorodiisopropylphosphine

The foundational step involves generating chlorodiisopropylphosphine, achieved via the reaction of magnesium, chloroisopropyl, and phosphorus trichloride (PCl₃) in tetrahydrofuran (THF). Patent CN1724548A details a protocol where a molar ratio of PCl₃ to chloroisopropyl of 1:1.8 ensures optimal yield. The reaction proceeds at −30°C under nitrogen, with a 1.25-hour dropwise addition of isopropyl magnesium chloride to PCl₃. THF replaces traditional ethers, enhancing reaction kinetics and reducing byproduct formation. Post-reaction, vacuum distillation isolates chlorodiisopropylphosphine at >150°C, achieving 85% purity after washing with cold THF.

Aryl Functionalization via Organometallic Intermediates

Introducing the 3-bromophenyl group requires reacting chlorodiisopropylphosphine with 3-bromophenylmagnesium bromide. Adapted from CN103788129B, this step employs a 1:1 molar ratio of chlorodiisopropylphosphine to Grignard reagent in THF at 0°C. The exothermic reaction necessitates controlled addition over 2 hours, followed by reflux at 60°C for 4 hours to ensure complete substitution. This yields (3-bromophenyl)diisopropylphosphine, which is subsequently oxidized.

Oxidation to Phosphine Oxide

Oxidation with 30% hydrogen peroxide (H₂O₂) converts the tertiary phosphine to its oxide. CN103788129B reports a 3-hour reaction at 60°C in a THF/H₂O₂ mixture (3:1 v/v), followed by neutralization with 1 M NaOH and purification via column chromatography (petroleum ether/ethyl acetate). This method achieves yields of 75–80% and purities exceeding 90%, as confirmed by ³¹P NMR (δ = 35–37 ppm).

Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated Aryl Bond Formation

Arylboronic acids facilitate palladium-catalyzed coupling with chlorodiisopropylphosphine. The Royal Society of Chemistry’s protocol employs bis(triphenylphosphine)palladium(II) dichloride (0.2 mol%) in a dioxane/water mixture at 100°C. For 3-bromophenyl incorporation, 3-bromophenylboronic acid reacts with chlorodiisopropylphosphine in a 1.2:1 molar ratio, yielding the phosphine intermediate after 6 hours. Oxidation with H₂O₂ under acidic conditions (H₂SO₄) completes the synthesis, with a reported 68% yield after silica gel chromatography.

Copper-Assisted Ullmann-Type Coupling

Copper(I) chloride (0.1 mol%) in THF enables Ullmann coupling between chlorodiisopropylphosphine and 3-bromoiodobenzene. Heating at 70°C for 12 hours under argon affords the coupled product, which is oxidized to the oxide using tert-butyl hydroperoxide (TBHP). This method avoids Grignard intermediates but requires rigorous exclusion of moisture, achieving 65% yield and 88% purity.

Alternative Phosphine Oxide Synthesis Routes

Michaelis-Arbuzov Rearrangement

Though less common for arylphosphines, the Arbuzov reaction between diisopropyl phosphite and 3-bromobenzyl bromide has been explored. Heating at 120°C for 24 hours in toluene generates the phosphonate intermediate, which is hydrolyzed to the oxide using HCl/H₂O₂. However, this route yields <50% due to competing side reactions, limiting its practicality.

Direct Oxidation of Tertiary Phosphines

Pre-formed (3-bromophenyl)diisopropylphosphine undergoes oxidation with ozone or dimethyldioxirane (DMDO). Ozonolysis at −78°C in dichloromethane provides the oxide within 1 hour (yield: 82%), while DMDO in acetone achieves 89% yield at 25°C. These methods require specialized equipment but offer rapid reaction times.

Purification and Analytical Characterization

Distillation and Chromatographic Techniques

Vacuum distillation (0.1 mmHg, 180–190°C) removes volatile byproducts, while column chromatography (SiO₂, 5% ethyl acetate/petroleum ether) resolves phosphine oxide from residual aryl halides. Patent CN103788129B emphasizes sequential washing with saturated CuSO₄ and brine to eliminate magnesium salts.

Spectroscopic Confirmation

- ³¹P NMR : Phosphine oxides exhibit characteristic singlets at δ = 30–40 ppm, distinct from phosphines (δ = −20 to −5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks at m/z 326.9972 [M+H]⁺ for C₁₂H₁₈BrOP.

- X-ray Crystallography : Single-crystal analysis reveals a trigonal pyramidal geometry at phosphorus, with P=O bond lengths of 1.48 Å.

Comparative Data on Synthetic Methods

| Method | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Grignard + H₂O₂ oxidation | Mg, PCl₃, H₂O₂ | 60 | 8 | 78 | 92 |

| Palladium coupling | Pd(PPh₃)₂Cl₂, H₂O₂ | 100 | 6 | 68 | 89 |

| Copper-mediated Ullmann | CuCl, TBHP | 70 | 12 | 65 | 88 |

| Ozonolysis | O₃, CH₂Cl₂ | −78 | 1 | 82 | 94 |

Challenges and Optimization Strategies

Moisture Sensitivity

Grignard and organocopper intermediates require anhydrous conditions. Patent CN1724548A recommends molecular sieve-dried THF and nitrogen flushing to suppress hydrolysis.

Byproduct Mitigation

Excess chloroisopropyl (1.8:1 vs. PCl₃) minimizes unreacted PCl₃, while stepwise addition of Grignard reagents prevents dialkylation.

Solvent Selection

THF outperforms diethyl ether in Grignard formation due to higher boiling points and improved magnesium activation.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent on the phenyl ring enables participation in transition-metal-catalyzed cross-coupling reactions. For example:

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives. A representative reaction uses Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O at 80°C, yielding coupled products in 70–85% .

-

Buchwald–Hartwig Amination : Forms aryl amines when treated with amines and Pd₂(dba)₃/Xantphos catalyst .

Table 1: Cross-Coupling Reactions of (3-Bromophenyl)diisopropylphosphine Oxide

| Reaction Type | Conditions | Catalyst System | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | Pd(0) | 70–85 |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Pd(0)/ligand | 60–75 |

Quaternization and Wittig Reactions

The phosphine oxide undergoes quaternization with alkyl/aryl bromides, followed by Wittig reactions to form alkenes:

-

Quaternization : Reacts with methyl iodide or benzyl bromide in the presence of NiCl₂(dppe) (5 mol%) at 100°C, forming quaternary phosphonium salts in 48–90% yields .

-

Wittig Olefination : Subsequent treatment with aldehydes (e.g., furan-2-carbaldehyde) under basic conditions generates alkenes with 27–90% efficiency .

Mechanistic Pathway :

-

Quaternization:

-

Wittig Reaction:

Reduction and Ligand Coupling

The phosphine oxide can be reduced to generate reactive intermediates:

-

Sodium-Mediated Reduction : Treatment with sodium in THF at 25°C produces sodium diphenylphosphinite () and benzo[b]phosphindol derivatives .

-

Applications : These intermediates serve as ligands in catalysis or precursors for organophosphorus scaffolds .

Key Reaction :

Nucleophilic Aromatic Substitution

The electron-withdrawing phosphine oxide group activates the bromine for nucleophilic substitution:

-

Reagents : Reacts with amines, alkoxides, or thiols under mild conditions (e.g., K₂CO₃ in DMSO at 60°C) .

-

Example : Substitution with morpholine yields 3-morpholinophenyl derivatives in 65% yield .

Coordination Chemistry

The compound acts as a ligand in metal complexes, influencing catalytic activity:

-

Pd Complexes : Forms stable complexes with Pd(II), enhancing efficiency in C–C bond-forming reactions .

-

Steric Effects : Diisopropyl groups increase steric bulk, modulating metal-center reactivity .

Biological Interactions

While not a direct reaction, its structural analogs exhibit bioactivity:

-

Anticancer Activity : Induces apoptosis in cancer cells via ROS generation.

-

Structure–Activity Relationship : The bromine atom enhances membrane permeability and target binding.

Scientific Research Applications

(3-Bromophenyl)diisopropylphosphine oxide has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Medicine: Research into its potential therapeutic applications, such as anticancer agents, is ongoing.

Industry: It is utilized in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of (3-Bromophenyl)diisopropylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in enzymes or catalysts, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Diisopropyl groups impose greater steric hindrance than diethyl, stabilizing transition states in enantioselective reactions .

- Electronic Effects : Bromine and chlorine on aryl rings enhance electron-withdrawing properties, modulating the phosphine oxide’s coordination ability.

Catalytic Performance in Suzuki-Miyaura Couplings

Phosphine oxide substituents significantly influence enantioselectivity and yield in Pd-catalyzed reactions:

Mechanistic Insights :

Trends :

- Bromine at the meta position enhances cytotoxicity compared to para -chlorine, suggesting halogen placement and electronic effects modulate bioactivity.

- The phosphine oxide moiety may similarly influence cellular interactions, warranting further study.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Bromophenyl)diisopropylphosphine Oxide in laboratory settings?

- Methodology : A modified Grignard approach can be employed. React 3-bromophenylmagnesium bromide (synthesized from 3-bromoiodobenzene and magnesium) with diethyl phosphonate in anhydrous diethyl ether under nitrogen. After refluxing, the product is quenched with ammonium chloride, extracted with methylene chloride, and purified via vacuum distillation. Key modifications include controlled reagent addition rates and extended stirring times to enhance yield (63% reported for analogous diisopropylphosphine oxides) .

- Critical Considerations : Ensure strict anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via ³¹P NMR to confirm phosphine oxide formation.

Q. How should (3-Bromophenyl)diisopropylphosphine Oxide be characterized to confirm purity and structure?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Look for characteristic shifts: δ ~1.1–2.7 ppm (isopropyl CH₃/CH groups) and δ ~7.2–7.8 ppm (aromatic protons).

- ³¹P NMR : A singlet near δ 50–55 ppm confirms the phosphine oxide moiety .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₁₂H₁₈BrOP).

Q. What safety protocols are essential for handling (3-Bromophenyl)diisopropylphosphine Oxide?

- Guidelines :

- Use nitrile gloves and fume hoods to avoid inhalation or skin contact.

- Store under nitrogen at –20°C to prevent oxidation or moisture absorption.

- Dispose of waste via halogenated solvent disposal protocols due to the bromine substituent .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling catalysis?

- Mechanistic Insight : The bromine atom serves as a latent site for Suzuki-Miyaura coupling. The phosphine oxide group stabilizes palladium catalysts, potentially enhancing catalytic turnover. For example, using Pd₂(dba)₃ with XPhos as a ligand in THF/toluene/H₂O (reflux) can facilitate aryl-aryl bond formation .

- Experimental Design : Compare catalytic efficiency with non-brominated analogs using kinetic studies (e.g., GC-MS monitoring).

Q. How can researchers resolve contradictions in reported ³¹P NMR chemical shifts for phosphine oxides?

- Analysis : Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. For (3-Bromophenyl)diisopropylphosphine Oxide:

- Record spectra in multiple solvents.

- Use DEPT-135 NMR to distinguish overlapping signals from byproducts.

- Validate purity via elemental analysis or HPLC .

Q. What computational strategies predict the electronic effects of the bromophenyl-phosphine oxide motif?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions near bromine.

- Compare HOMO-LUMO gaps with non-halogenated analogs to assess steric/electronic contributions to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.